molecular formula C9H12BrN B13255104 2-bromo-N-ethyl-4-methylaniline

2-bromo-N-ethyl-4-methylaniline

Cat. No.: B13255104
M. Wt: 214.10 g/mol
InChI Key: ZOTWLIATRZJJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethyl-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the second position, an ethyl group attached to the nitrogen atom, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-4-methylaniline typically involves the bromination of N-ethyl-4-methylaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-4-methylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom and the ethyl group on the nitrogen make the compound reactive towards electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Bromination: Bromine or NBS in dichloromethane.

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Bromination: this compound.

    Nucleophilic Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitro derivatives or quinones.

    Reduction: Amines or hydroxy derivatives.

Scientific Research Applications

2-Bromo-N-ethyl-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-4-methylaniline involves its interaction with various molecular targets. The bromine atom and the ethyl group on the nitrogen atom influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic and nucleophilic reactions, affecting molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Lacks the ethyl group on the nitrogen atom.

    N-Ethyl-4-methylaniline: Lacks the bromine atom.

    4-Bromo-2-methylaniline: Different position of the bromine atom.

Uniqueness

2-Bromo-N-ethyl-4-methylaniline is unique due to the combined presence of the bromine atom, ethyl group, and methyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-N-ethyl-4-methylaniline

InChI

InChI=1S/C9H12BrN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

ZOTWLIATRZJJCH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.